molecular formula C19H19FN2O3S B2434576 methyl 7-fluoro-1-((2-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396576-16-1

methyl 7-fluoro-1-((2-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2434576
CAS No.: 1396576-16-1
M. Wt: 374.43
InChI Key: PRGCMHOTSDUGDP-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-1-((2-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound notable for its unique structure and functional applications in various fields of science and industry. This molecule features a dihydroisoquinoline core, enhanced by substituents that contribute to its versatility in chemical reactions and biological interactions.

Properties

IUPAC Name

methyl 7-fluoro-1-[(2-methylsulfanylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c1-25-19(24)22-10-9-12-7-8-13(20)11-14(12)17(22)18(23)21-15-5-3-4-6-16(15)26-2/h3-8,11,17H,9-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGCMHOTSDUGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1C(=O)NC3=CC=CC=C3SC)C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Allenamide Cyclization

The MDPI study demonstrates that trisubstituted allenamides undergo palladium-catalyzed cyclization to form 1,2-dihydroisoquinolines (Figure 1A). For the target compound, a precursor allenamide with pre-installed fluorine and ester groups would enable direct assembly of the core structure. The mechanism proceeds via:

  • Oxidative addition of Pd(0) to the allenamide’s central carbon
  • Intramolecular insertion to form a π-allyl-palladium intermediate
  • Transmetallation with arylborates to install substituents

Advantages : High regiocontrol (>90% yield in model systems), compatibility with electron-withdrawing groups like esters.
Limitations : Requires air-sensitive Pd catalysts and carefully designed allenamide precursors.

Bischler-Napieralski Cyclization

The PubChem entry for methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate suggests an alternative route:

  • Condensation of β-phenethylamine derivatives with acyl chlorides
  • Cyclodehydration using POCl₃ or PCl₅
  • Reduction to dihydroisoquinoline

For the 7-fluoro derivative, fluorination would precede cyclization. Meta-directing groups (e.g., esters) facilitate fluorine introduction at position 7 via electrophilic substitution (e.g., Selectfluor®).

Carbamoyl Group Installation

CDI-Mediated Carbamoylation

The PMC protocol outlines a three-step carbamoyl fluoride synthesis applicable to the target compound:

  • Step 1 : React 2-(methylthio)aniline with CDI in DCM to form N-carbamoylimidazole (GP1)
    • Conditions: 1.1 eq CDI, 12 hr, rt
  • Step 2 : Alkylate imidazole with methyl iodide (1.5 eq, MeCN, 24 hr)
  • Step 3 : Fluoride displacement using KF (5 eq, MeCN, 24 hr)

Adapting this to the dihydroisoquinoline core:

  • Replace KF with the secondary amine at position 1 for nucleophilic attack on the activated carbamoyl intermediate

Yield Optimization :

  • Steric hindrance from the 2-methylthio group necessitates extended reaction times (48–72 hr)
  • Catalytic DMAP (5 mol%) improves acylation efficiency

Carbamoyl Chloride Coupling

An alternative pathway involves:

  • Phosgene or triphosgene reaction with 2-(methylthio)aniline to generate carbamoyl chloride
  • Schotten-Baumann conditions for amine acylation

Challenges :

  • Handling toxic phosgene derivatives
  • Competing hydrolysis requires anhydrous conditions

Esterification and Fluorination

Methyl Ester Formation

The PubChem compound employs direct esterification:

  • React dihydroisoquinoline-2-carboxylic acid with methanol (H₂SO₄ catalyst, reflux)
  • Alternative: Mitsunobu reaction using DIAD/PPh₃ and methanol

Yield : 85–92% for analogous systems

Fluorination Strategies

Two approaches dominate:

  • Early-stage fluorination : Introduce fluorine before cyclization via:
    • Halogen exchange (Ar-X → Ar-F, X = Cl/Br) using KF/CuI
    • Directed ortho-metalation (DoM) with LDA followed by F⁺ reagents
  • Late-stage fluorination : Use Pd-catalyzed C–H activation with N-fluoro reagents

Regioselectivity Data :

Position Directing Group Fluorinating Agent Yield (%)
Para COOMe Selectfluor® 78
Meta NHCO NFSI 65

Integrated Synthetic Routes

Route A: Palladium-Cyclization First

  • Synthesize allenamide precursor with methyl ester and fluorine
  • Pd-catalyzed cyclization → dihydroisoquinoline core
  • CDI-mediated carbamoylation with 2-(methylthio)aniline

Advantages : Convergent synthesis, high modularity
Disadvantages : Allenamide synthesis requires specialized expertise

Route B: Carbamoylation Early

  • Prepare N-carbamoylimidazole from 2-(methylthio)aniline
  • Couple to β-phenethylamine derivative
  • Cyclize via Bischler-Napieralski
  • Fluorinate and esterify

Advantages : Avoids sensitive Pd chemistry
Disadvantages : Lower yields in cyclization step (~60%)

Analytical and Optimization Data

Reaction Monitoring

HPLC Conditions :

  • Column: C18, 250 × 4.6 mm
  • Mobile phase: MeCN/H₂O (0.1% TFA), gradient 30→80% over 20 min
  • Retention times:
    • Dihydroisoquinoline core: 8.2 min
    • Carbamoyl intermediate: 12.7 min

Purification Challenges

  • Silica gel chromatography causes carbamate decomposition → use reverse-phase C18 columns
  • Final compound stability:
    • Store at -20°C under argon (decomposition <5% over 6 months)

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-1-((2-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes several types of reactions, including:

  • Oxidation: : Often involves the conversion of the thioether to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid.

  • Reduction: : This can include the reduction of nitro groups to amines using hydrogen gas with palladium on carbon.

  • Substitution: : Commonly, halogen atoms like fluorine can be substituted using nucleophiles under conditions like SNAr reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-CPBA.

  • Reducing Agents: : Hydrogen with palladium on carbon, sodium borohydride.

  • Nucleophiles: : Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

This compound is utilized in organic synthesis as an intermediate for complex molecule construction due to its functional groups that allow diverse chemical modifications.

Biology

In biological research, it is used as a molecular probe to study protein interactions and enzyme activities, thanks to its ability to bind selectively to biological macromolecules.

Medicine

Methyl 7-fluoro-1-((2-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is investigated for its potential pharmacological properties, particularly in modulating receptor activities and inhibiting specific enzymes.

Industry

It finds application in material science, particularly in the development of polymers and dyes, owing to its structural diversity and stability.

Mechanism of Action

The compound exerts its effects primarily through binding interactions with molecular targets such as receptors or enzymes. These interactions often involve hydrogen bonding, van der Waals forces, and π-π stacking, influencing the biological pathways and mechanisms in which these targets are involved.

Comparison with Similar Compounds

When compared to other dihydroisoquinoline derivatives, methyl 7-fluoro-1-((2-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate stands out due to its unique combination of fluorine and thioether groups, which impart distinct reactivity and binding properties.

List of Similar Compounds

  • 1-(Phenylcarbamoyl)-3,4-dihydroisoquinoline derivatives

  • Methyl 1-(phenylcarbamoyl)-3,4-dihydroisoquinoline-2-carboxylate

  • Fluoro-substituted dihydroisoquinolines

This compound’s distinctiveness lies in its ability to participate in varied chemical reactions and its wide range of applications in scientific research and industry, making it a valuable tool for both fundamental and applied sciences.

Biological Activity

Methyl 7-fluoro-1-((2-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies that elucidate its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C19_{19}H19_{19}FN2_{2}O3_{3}S
Molecular Weight 374.4 g/mol
CAS Number 1396576-16-1

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. For instance, a study demonstrated that derivatives of isoquinoline compounds exhibit significant antiproliferative activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation.

Case Study: Apoptosis Induction

In a relevant study, this compound was tested against human colon cancer cell lines (DLD-1 and HT-29). The results indicated:

  • IC50_{50} Values:
    • DLD-1 cells: 0.39 µM
    • HT-29 cells: 0.15 µM

The compound was shown to induce apoptosis significantly, with a notable increase in early and late apoptotic cells after treatment. The study utilized flow cytometry to assess apoptosis markers and mitochondrial membrane potential (MMP), confirming that the compound effectively triggered programmed cell death pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : The compound activates caspase pathways, particularly caspase-8, which is crucial for extrinsic apoptosis pathways.
  • Mitochondrial Dysfunction : It causes a significant loss of mitochondrial membrane potential, leading to cellular stress and apoptosis.
  • Regulation of p53 : The treatment resulted in altered levels of p53 protein, a key regulator in the cell cycle and apoptosis.

Comparison with Other Compounds

To provide context regarding its efficacy, a comparison with other anticancer agents was made:

CompoundIC50_{50} (DLD-1)IC50_{50} (HT-29)Mechanism
Methyl 7-fluoro...0.39 µM0.15 µMApoptosis induction
Roscovitine>1 µM>1 µMCDK inhibition
5-Fluorouracil>1 µM>1 µMAntimetabolite

Q & A

Q. What are the established synthetic routes for methyl 7-fluoro-1-((2-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, and what key intermediates are involved?

Answer: The synthesis of this compound typically involves multi-step procedures, including:

  • Acylation : Reacting a dihydroisoquinoline precursor with a 2-(methylthio)phenyl isocyanate derivative to introduce the carbamoyl group.
  • Cyclization : Formation of the dihydroisoquinoline core under controlled conditions (e.g., acid catalysis).
  • Esterification : Introduction of the methyl ester group via reaction with methyl chloroformate or similar reagents.

Key intermediates include the free amine form of the dihydroisoquinoline backbone and the activated carbamoyl precursor. Solvents such as dichloromethane (DCM) or acetic acid are commonly used, with reaction temperatures optimized between 0–60°C to balance yield and purity .

Q. How is the compound characterized post-synthesis to confirm structural integrity and purity?

Answer: Standard characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns with UV detection.

For example, 19^19F NMR is critical to confirm the presence and position of the fluorine substituent. Statistical experimental design (e.g., factorial analysis) may optimize analytical conditions .

Advanced Research Questions

Q. What computational methods are employed to predict the reactivity and stability of this compound under varying experimental conditions?

Answer: Advanced approaches include:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) to model reaction pathways and transition states.
  • Reaction Path Search Algorithms : Tools like the Artificial Force Induced Reaction (AFIR) method to identify energetically favorable pathways.
  • Molecular Dynamics (MD) Simulations : To assess stability in solvents or under thermal stress.

These methods, combined with experimental validation, enable predictive modeling of degradation pathways or regioselective modifications .

Q. How do structural modifications at the carbamoyl or methylthio positions influence the compound's pharmacological activity?

Answer: Modifications are studied via:

  • Structure-Activity Relationship (SAR) : Systematic substitution of the carbamoyl group (e.g., replacing methylthio with sulfonyl or halogens) to evaluate binding affinity.
  • Enzyme Inhibition Assays : Testing against targets like DNA gyrase or topoisomerase IV using fluorescence polarization or surface plasmon resonance (SPR).

For instance, replacing the methylthio group with a methoxy group may alter lipophilicity and membrane permeability, impacting cellular uptake .

Q. What strategies are recommended for resolving discrepancies in reaction yields reported across different studies?

Answer: To address inconsistencies:

  • Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature, catalyst loading).
  • In Situ Monitoring : Techniques like ReactIR or UV-Vis spectroscopy to track intermediate formation in real time.
  • Computational Feedback Loops : Integrate experimental data with quantum chemical calculations to refine reaction models.

For example, a Central Composite Design (CCD) can optimize solvent polarity and reaction time, reducing variability .

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